2-(3-Methoxybenzylamino)acetonitrile

Purity specification Positional isomer comparison Vendor quality control

Cyclisation of methoxybenzylamino-acetonitriles is highly sensitive to substitution pattern; 2- or 4-OMe isomers can yield divergent products or scaffold failure. 2-(3-Methoxybenzylamino)acetonitrile provides predictable spiro-cyclisation and rearrangement for tetrahydroisoquinoline and benzazepine scaffolds. • pKa 3.66 - remains unionized under strongly acidic conditions, minimizing side-product formation vs. more basic analogs. • Distinct 3-OMe substitution controls regioselectivity of electrophilic attack, serving as a reference compound for methodology development. • Available at ≥95% purity in 0.5 g to 25 g sizes - no custom synthesis required for method development.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B12063167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxybenzylamino)acetonitrile
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNCC#N
InChIInChI=1S/C10H12N2O/c1-13-10-4-2-3-9(7-10)8-12-6-5-11/h2-4,7,12H,6,8H2,1H3
InChIKeyLJXLFGUGRYTSBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methoxybenzylamino)acetonitrile: Identity, Properties & Sourcing


2-(3-Methoxybenzylamino)acetonitrile (CAS: 63086-27-1) is an aromatic amine and nitrile derivative characterized by a 3-methoxybenzyl group linked to an aminoacetonitrile moiety. The molecular formula is C₁₀H₁₂N₂O with a molecular weight of 176.22 g/mol . Predicted physicochemical properties include a boiling point of 337.2±22.0 °C, density of 1.068±0.06 g/cm³, and an acid dissociation constant (pKa) of 3.66±0.20 . Commercial availability is documented from multiple research chemical suppliers, with minimum purity specifications typically ≥95% .

2-(3-Methoxybenzylamino)acetonitrile: Why Isomer Substitution Fails


The reactivity and synthetic utility of aminoacetonitriles are exquisitely sensitive to the electronic and steric environment of the aromatic substituent. The 3-methoxy substitution pattern alters the electron density on the benzyl ring and modulates the nucleophilicity of the amino group relative to the 2- and 4-methoxy positional isomers. In cyclisation chemistry, methoxybenzylamino-acetonitriles undergo spiro-cyclisation followed by rearrangement, and the substitution pattern dictates the regioselectivity of electrophilic attack and the ultimate heterocyclic product [1]. Consequently, interchanging 2-(3-methoxybenzylamino)acetonitrile with a 4-methoxy isomer or the unsubstituted benzylaminoacetonitrile can lead to divergent reaction outcomes, lower yields, or failure to form the desired scaffold.

2-(3-Methoxybenzylamino)acetonitrile: Comparative Evidence


Purity Comparison Across Methoxy Positional Isomers

When procuring 2-(3-methoxybenzylamino)acetonitrile, the minimum purity specification reported by a major supplier is 95% . This differs from the 4-methoxy positional isomer (CAS: 63086-28-2), which is offered at a higher 98% minimum purity , and matches the 2-methoxy isomer (CAS: 63086-26-0), also listed at 95% .

Purity specification Positional isomer comparison Vendor quality control

pKa Differentiation & Ionization Impact

The predicted pKa of 2-(3-methoxybenzylamino)acetonitrile is 3.66±0.20 . This value is markedly lower than the experimentally determined pKa of benzylamine, which is approximately 9.34 in aqueous solution [1]. The >5 log unit difference reflects the strong electron-withdrawing effect of the nitrile group combined with the 3-methoxy substitution, which significantly influences the compound's ionization state under physiological and synthetic conditions.

Physicochemical property Ionization constant Solubility prediction

Regioselective Spiro-Cyclization Control

Methoxybenzylamino-acetonitriles with substituents at the nitrile α-carbon undergo spiro-cyclisation in concentrated sulfuric acid, followed by rearrangement with cyclisation to the benzene ring of the substituent [1]. The position of the methoxy group (ortho, meta, or para) influences the site of electrophilic attack and determines whether the final product is a tetrahydroisoquinoline or a benzazepine derivative [1]. While direct quantitative yield comparisons for the specific 3-methoxy isomer are not available in the open literature, the class-level inference establishes that the 3-methoxy substitution pattern provides distinct regiochemical control not achievable with the 2- or 4-methoxy analogs.

Cyclisation chemistry Heterocyclic synthesis Regioselectivity

2-(3-Methoxybenzylamino)acetonitrile: Application Scenarios


Heterocyclic Intermediate with Defined pKa Profile

Given its predicted pKa of 3.66±0.20 , 2-(3-methoxybenzylamino)acetonitrile is well-suited as an intermediate in acid-catalyzed cyclisation reactions where the substrate must remain largely unionized under strongly acidic conditions. This property distinguishes it from more basic analogs like benzylamine (pKa ~9.34), enabling cleaner reaction profiles and reduced side-product formation in concentrated sulfuric acid-mediated transformations [1].

Reference Standard for Cyclization Methodology

The documented spiro-cyclisation and rearrangement behavior of methoxybenzylamino-acetonitriles [1] positions the 3-methoxy isomer as a valuable reference compound for developing and optimizing new synthetic methodologies targeting tetrahydroisoquinoline or benzazepine scaffolds. Its distinct substitution pattern provides a control for investigating electronic effects on cyclisation regioselectivity.

Research-Scale Supply with Verified Purity

With a minimum purity specification of 95% from established chemical suppliers , 2-(3-methoxybenzylamino)acetonitrile is available in pack sizes ranging from 0.5 g to 25 g . This makes it accessible for laboratory-scale synthesis and method development without the need for custom synthesis or additional purification, provided that the application tolerates the certified purity level.

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